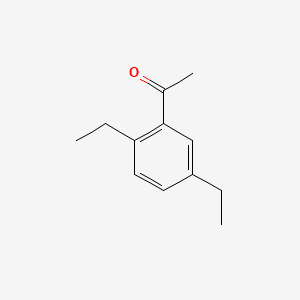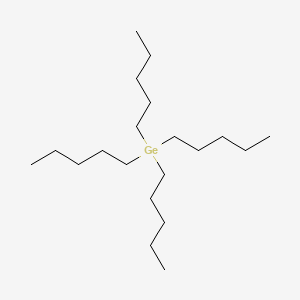![molecular formula C8H4F3IN2 B1615334 5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 3765-86-4](/img/structure/B1615334.png)
5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. The addition of iodine and trifluoromethyl groups to the benzimidazole core enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the benzimidazole core.
Scientific Research Applications
5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzimidazole, 5-iodo-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells . The compound’s trifluoromethyl group enhances its binding affinity to these targets, making it a potent inhibitor.
Comparison with Similar Compounds
- 2-(4-trifluoromethylphenyl)-benzimidazole
- 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazole
- 2-trifluoromethyl-3-arylimidazobenzimidazole
Uniqueness: 5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
3765-86-4 |
|---|---|
Molecular Formula |
C8H4F3IN2 |
Molecular Weight |
312.03 g/mol |
IUPAC Name |
6-iodo-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,(H,13,14) |
InChI Key |
VWPQFAPZLPFZDE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)NC(=N2)C(F)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)C(F)(F)F |
Key on ui other cas no. |
3765-86-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















